1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea
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Description
1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H24FN5OS and its molecular weight is 401.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea” likely targets enzymes or receptors in the body due to its complex structure. Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities .
Mode of Action
The compound likely interacts with its targets by binding to active sites, potentially altering the function of the target. The thiazole ring in the compound could play a significant role in this interaction .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its specific targets. Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Given the range of activities associated with thiazole derivatives, the effects could be diverse .
Biological Activity
1-Cycloheptyl-3-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a complex compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C20H24FN5OS and a molecular weight of 401.5 g/mol, this compound belongs to the class of thiazole and triazole derivatives, which are known for their diverse pharmacological properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the presence of both thiazole and triazole moieties. These components are known to interact with various biological targets, influencing multiple pathways.
Key Structural Features
- Thiazole Ring : Contributes to antibacterial and antifungal activities.
- Triazole Moiety : Enhances interactions with enzymes and receptors.
- Cycloheptyl Group : May influence the lipophilicity and bioavailability of the compound.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus demonstrate significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this structure have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies report minimal inhibitory concentrations (MICs) as low as 0.125 μg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential is also notable. The triazole core is recognized for its broad-spectrum antifungal activity. For example:
- Fungal Inhibition : Triazole derivatives have been shown to inhibit fungal growth effectively, with some exhibiting EC50 values in the low microgram range .
Anticancer Properties
Emerging studies suggest that thiazole and triazole derivatives may possess anticancer properties:
- Cytotoxicity : Certain analogs have displayed cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
The mechanism through which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth or cancer cell proliferation.
- Receptor Interaction : It could bind to specific receptors or proteins, altering their function and impacting cellular signaling pathways.
Case Studies
Several studies have investigated compounds related to the structure of this compound. Here are some findings:
Properties
IUPAC Name |
1-cycloheptyl-3-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5OS/c21-17-10-6-5-9-16(17)18-24-20-26(25-18)15(13-28-20)11-12-22-19(27)23-14-7-3-1-2-4-8-14/h5-6,9-10,13-14H,1-4,7-8,11-12H2,(H2,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRBIRFMPYUIGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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